molecular formula C14H20N2O2 B179181 Benzyl 3-aminoazepane-1-carboxylate CAS No. 1270498-27-5

Benzyl 3-aminoazepane-1-carboxylate

Cat. No.: B179181
CAS No.: 1270498-27-5
M. Wt: 248.32 g/mol
InChI Key: BBWRUGPUIXQPOR-UHFFFAOYSA-N
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Description

Benzyl 3-aminoazepane-1-carboxylate is a chemically protected scaffold of high value in pharmaceutical research and organic synthesis. The compound features a seven-membered azepane ring, a secondary amine protected as a benzyl carbamate (Cbz), and a free primary amine, making it a versatile intermediate for constructing complex molecules . The benzyl carbamate (Cbz) group is a cornerstone of protecting group strategies, particularly in peptide and peptidomimetic synthesis, as it stabilizes the amine group against reaction conditions while allowing for selective removal later in a synthetic sequence, typically via catalytic hydrogenation . This dual-functionalization is crucial for the systematic exploration of structure-activity relationships in drug discovery programs. Researchers utilize this scaffold as a key precursor in synthesizing various pharmacologically active compounds. Its structure is related to intermediates used in developing clinical drug candidates like Darifenacin, Barnidipine, and Panipenem, highlighting its relevance in creating chiral, bioactive molecules . The primary amine allows for further functionalization through amide bond formation or reductive amination, enabling the introduction of diverse chemical groups. When handled, the compound should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 3-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-13-8-4-5-9-16(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWRUGPUIXQPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Stereoselective Synthesis of Benzyl 3 Aminoazepane 1 Carboxylate and Azepane Scaffolds

Biocatalytic and Chemoenzymatic Approaches for Chiral Azepane Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral molecules. mdpi.com Enzymes offer high stereoselectivity under mild reaction conditions, which is particularly advantageous for the synthesis of complex structures like substituted azepanes. mdpi.comresearchgate.net

Multi-Enzyme Cascades in the Synthesis of N-Cbz-Protected 3-Aminoazepanes from Amino Alcohols

A significant advancement in the synthesis of N-Cbz-protected 3-aminoazepanes involves the use of multi-enzyme cascades. rsc.orgnih.gov Researchers have successfully employed a one-pot cascade combining galactose oxidase (GOase) and imine reductase (IRED) variants to convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminoazepane. rsc.orgnih.govrsc.org This streamlined approach starts with readily available amino alcohols derived from the bio-renewable amino acid L-lysine. rsc.org

The cascade process begins with the GOase-catalyzed oxidation of the primary alcohol in the amino alcohol substrate to form an unstable amino aldehyde. rsc.orgresearchgate.net This intermediate spontaneously cyclizes to form a cyclic imine, which is then stereoselectively reduced by an IRED to yield the final enantiopure Cbz-protected 3-aminoazepane. rsc.org This one-pot strategy is highly efficient, preventing the racemization of labile intermediates and leading to products with high enantiopurity. rsc.orgnih.gov The process achieved an isolated yield of up to 54%. rsc.orgnih.govrsc.org

Table 1: Multi-Enzyme Cascade for L-3-N-Cbz-aminoazepane Synthesis

Starting Material Enzymes Used Product Isolated Yield Enantiomeric Purity
N-Cbz-protected L-lysinol Galactose Oxidase (GOase), Imine Reductase (IRED) L-3-N-Cbz-aminoazepane Up to 54% rsc.orgnih.gov High (L-configuration preserved) rsc.org

Photoenzymatic Synthesis of Chiral Aminoazepanes via Oxyfunctionalization and Enzymatic Transformations

Photoenzymatic catalysis represents an innovative strategy that merges the selectivity of enzymes with the reactivity of photochemistry. nih.gov A one-pot photoenzymatic route has been developed for the synthesis of chiral N-Boc-protected 4-aminoazepanes. nih.govacs.org This method combines a photochemical oxyfunctionalization step with a subsequent stereoselective enzymatic transamination. nih.gov

The process starts with the photo-oxygenation of N-Boc-azepane, which favors the distal C-H positions, to generate the corresponding N-Boc-azepan-4-one intermediate. nih.govacs.org This ketone is then subjected to an asymmetric transamination catalyzed by an amine transaminase (ATA) to produce the desired chiral N-Boc-4-aminoazepane. nih.gov This telescopic approach achieves high conversions of up to 90% and excellent enantiomeric excess (>99% ee), demonstrating a mild and operationally simple workflow that avoids toxic metals and hazardous solvents. nih.gov

Asymmetric Biocatalysis for Enantiopure Azepane Amine Building Blocks

Asymmetric biocatalysis provides a direct route to enantiopure azepane amine building blocks, which are critical for pharmaceutical synthesis. researchgate.net Imine reductases (IREDs) and transaminases (TAs) are key enzymes utilized in these approaches. researchgate.netbohrium.com

The biocatalytic reduction of 7-membered cyclic imines is a viable, though challenging, method for producing 2-substituted azepanes. bohrium.com The instability of the seven-membered imine in aqueous media presents a hurdle, but screening novel IREDs has led to the identification of catalysts that can produce both (R)- and (S)-enantiomers of 2-aryl azepanes with excellent enantioselectivity. bohrium.com Furthermore, deracemization using monoamine oxidases offers an alternative route. researchgate.net

Transaminases have also been successfully applied to the asymmetric synthesis of (3R)-3-aminoazepane. researchgate.net By optimizing reaction parameters such as pH, temperature, and co-solvent, a robust process was developed for the stereoselective amination of N-Boc-azepan-3-one. This biocatalytic method is crucial as it allows for the introduction of the chiral amine function at a late stage of a synthetic sequence, avoiding the need for extensive protection and deprotection steps. researchgate.net

Organometallic and Transition Metal-Catalyzed Transformations in Azepane Construction

Organometallic and transition metal-catalyzed reactions offer powerful tools for the construction of complex cyclic architectures, including the seven-membered azepane ring. These methods often provide access to substitution patterns that are difficult to achieve through other means.

Directed Lithiation and Electrophilic Quench of N-Protected Azepane Intermediates

The direct α-functionalization of N-protected azepanes via directed lithiation is a sought-after but challenging transformation. acs.org Unlike its five- and six-membered ring counterparts (pyrrolidine and piperidine), the direct α-lithiation of N-Boc-azepane with reagents like sec-butyllithium (B1581126) is often a low-yielding process. acs.orgbeilstein-journals.org

Despite these challenges, methods have been developed for the preparation of 2,2-disubstituted azepanes starting from N-Boc-2-phenylazepane. researchgate.net This substrate can be treated with butyllithium (B86547) to generate a lithiated intermediate, which is then quenched with various electrophiles. researchgate.netwhiterose.ac.uk This sequence allows for the introduction of a second substituent at the C-2 position. The regioselectivity of the electrophilic quench can be influenced by the nature of the electrophile. researchgate.net While many electrophiles add at the α-position to the nitrogen, others, such as chloroformates, can lead to substitution on the phenyl ring. researchgate.net

Table 2: Electrophilic Quench of Lithiated N-Boc-azepane Intermediates

N-Protected Azepane Lithiation Agent Electrophile Product Type
N-Boc-azepane s-BuLi/TMEDA TMSCl α-Substituted azepane whiterose.ac.uk
N-Boc-azepane s-BuLi/TMEDA Bu₃SnCl α-Substituted azepane whiterose.ac.uk
N-Boc-2-phenylazepane n-BuLi Various 2,2-Disubstituted azepane researchgate.net
N-Boc-2-phenylazepane n-BuLi Chloroformates ortho-Substituted phenyl ring researchgate.net

Rhodium-Catalyzed Cyclopropanation and Aza-Cope Rearrangement for Fused Azepines and Azepanes

A sophisticated strategy for constructing fused azepine frameworks involves a sequential rhodium(II)-catalyzed cyclopropanation and 1-aza-Cope rearrangement. nih.govescholarship.org This method provides expedient access to fused dihydroazepine derivatives from readily available 1-sulfonyl-1,2,3-triazoles that bear a tethered diene. nih.govthieme-connect.com

The reaction is initiated by the rhodium(II) catalyst, which facilitates the formation of an α-imino carbenoid intermediate from the triazole. nih.govescholarship.org This intermediate undergoes an intramolecular cyclopropanation to form a transient 1-imino-2-vinylcyclopropane. nih.govthieme-connect.com This strained bicyclic system rapidly undergoes a nih.govnih.gov-sigmatropic 1-aza-Cope rearrangement to generate the fused dihydroazepine product in moderate to excellent yields. nih.govescholarship.org The resulting dihydroazepines can subsequently be hydrogenated to afford the corresponding saturated fused azepane scaffolds. This highly diastereoselective process highlights the power of transition metal catalysis in orchestrating complex rearrangements to build seven-membered rings. escholarship.org

Palladium-Catalyzed Carboamination Strategies for Azepino-Fused Systems

Palladium-catalyzed reactions have become a powerful tool for the construction of carbon-nitrogen bonds in the synthesis of heterocyclic compounds. Recent developments have focused on three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines, a reaction mediated by visible light. beilstein-journals.org This method provides access to a diverse range of unsaturated γ- and ε-amino acid derivatives, which are valuable precursors for azepane synthesis. beilstein-journals.org The reaction proceeds under mild conditions and exhibits high functional group tolerance. beilstein-journals.org The mechanism involves the formation of a hybrid α-ester alkylpalladium radical from the diazo compound, which then participates in a π-allyl Pd radical-polar crossover process. beilstein-journals.org

Notably, this approach overcomes the limitations of using activated alkyl halides in carboamination reactions, which are often incompatible with the required basic conditions. beilstein-journals.org The versatility of this methodology has been demonstrated through the successful transformation of various diazo compounds, including those derived from complex molecules like epiandrosterone (B191177) and testosterone. beilstein-journals.org

Iron Complex-Catalyzed Reductive Amination for Azepane Synthesis

Iron catalysis has emerged as a more sustainable and cost-effective alternative to precious metal catalysis. Iron complexes have been successfully employed in the reductive amination of carbonyl compounds, a key step in the synthesis of amines and their derivatives, including azepanes. A notable advancement is the use of an iron-mesoionic carbene complex for intramolecular C-H amination using organic azides. nih.gov This method is particularly significant as it does not require the addition of protecting groups and is effective even in strong donor solvents. nih.gov

The catalytic cycle is believed to involve a dimeric iron species as the resting state. nih.gov Kinetic studies have revealed a first-order dependence on the substrate concentration and a half-order dependence on the catalyst concentration. nih.gov This iron-catalyzed approach offers a greener and more atom-economical route to N-heterocycles, minimizing waste generation. nih.gov Another iron-catalyzed reductive amination process utilizes paraformaldehyde as a source of hydrogen, which is generated in situ. nih.gov This heterogeneous iron catalyst is easily separable and reusable, adding to its practical advantages. nih.gov

Ring Expansion and Rearrangement Protocols for Azepane Formation

Ring Expansion of Smaller Cyclic Precursors (e.g., Pyrrolidines) with Stereochemical Control

The expansion of smaller, readily available rings into the seven-membered azepane core is a powerful strategy that often allows for excellent stereochemical control. One such method involves the palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines. rsc.org This process is driven by the formation of a more stable conjugated system in the azepane product and can proceed with high enantioretention, allowing for the synthesis of either enantiomer of the azepane from a single proline-derived starting material. rsc.org

Another approach utilizes an intramolecular Ullmann-type annulation/rearrangement cascade of 5-arylpyrrolidine-2-carboxylates. nih.gov This copper(I)-promoted reaction, activated by microwaves, transforms pyrrolidines into highly functionalized 1H-benzo[b]azepine-2-carboxylates in good yields. nih.gov The method is applicable to both racemic and optically active starting materials. nih.gov

Starting MaterialReagents/ConditionsProductKey Features
2-Alkenyl pyrrolidinePalladium catalystAzepaneTwo-carbon ring expansion, high enantioretention. rsc.org
5-Arylpyrrolidine-2-carboxylateCu(I) promotion, microwave activation1H-Benzo[b]azepine-2-carboxylateUllmann-type annulation/rearrangement cascade. nih.gov

Formal 1,3-Migration of Hydroxy and Acyloxy Groups Followed by Selective Annulation

A unique and efficient method for the synthesis of azepane derivatives involves a formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene. researchgate.netacs.orgnih.gov This migration is followed by a selective annulation of the resulting zwitterionic intermediate to afford the azepane ring system. researchgate.netacs.orgnih.gov This one-pot protocol is characterized by its operational simplicity and good tolerance for various functional groups. acs.orgnih.gov The reaction proceeds under mild conditions and provides a time-saving approach to seven-membered N-heterocycles. acs.orgnih.govresearchgate.net The mechanism of this transformation has been a subject of investigation, highlighting the versatility of α-imino carbenes in heterocyclic synthesis. researchgate.netresearchgate.net

Beckmann and Schmidt Rearrangements in Azepane Ring Synthesis

Classical name reactions such as the Beckmann and Schmidt rearrangements remain highly relevant in the synthesis of azepane-containing structures. The Beckmann rearrangement of oximes derived from cyclic ketones is a well-established method for the formation of lactams, which are direct precursors to azepanes. This strategy has been employed in the synthesis of various azepane derivatives, including those fused to other heterocyclic systems and those derived from complex natural products like triterpenes. usm.eduacs.orgresearchgate.netnih.govresearchgate.net For instance, A-ring azepanones derived from betulonic, oleanonic, and ursonic acids have been synthesized via the Beckmann rearrangement of the corresponding C3-oximes. nih.gov

The Schmidt rearrangement, which involves the reaction of a carbonyl compound with hydrazoic acid, offers another route to azepane rings. acs.orgresearchgate.netchimia.ch This reaction has been a key step in the total synthesis of natural products like ceratamine A, where it was used to construct the azepine ring. acs.org The intramolecular version of the Schmidt reaction is particularly powerful for the synthesis of complex polycyclic systems containing an azepane moiety. chimia.ch

RearrangementStarting MaterialKey Intermediate/ProductApplications
BeckmannCyclic Ketone OximeLactam/AzepanoneSynthesis of functionalized azepanes, natural product derivatives. usm.eduacs.orgresearchgate.netnih.govresearchgate.net
SchmidtCyclic Ketone/AlcoholAzepane/LactamTotal synthesis of natural products, formation of fused azepine systems. acs.orgresearchgate.netchimia.ch

Multistep Synthetic Strategies and Cyclization Reactions

The synthesis of specifically substituted azepanes like Benzyl (B1604629) 3-aminoazepane-1-carboxylate often requires multi-step sequences that combine various synthetic methodologies. libretexts.org These strategies may involve the creation of a suitable acyclic precursor followed by a cyclization step to form the seven-membered ring. For instance, the synthesis of chiral N-Boc-protected 3-aminopyrrolidines and 4-aminoazepanes has been achieved through a one-pot photoenzymatic process. nih.gov This combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. nih.gov

The development of modular approaches allows for the synthesis of diverse libraries of azepane-containing scaffolds. For example, enecarbamates have been used as versatile platforms for the synthesis of various fused and spirocyclic systems containing the azepane ring. whiterose.ac.uk These multistep strategies often rely on the careful selection of protecting groups and the strategic application of cyclization reactions to achieve the desired target molecule with high stereoselectivity. sustech.edu.cnbldpharm.com

Synthesis of Azepane Derivatives from Monosaccharide Precursors

Carbohydrates serve as abundant and stereochemically rich starting materials for the synthesis of complex molecules, including polyhydroxylated azepanes, which are considered iminosugar analogues. These azepane derivatives can mimic the transition state of glycosidase-catalyzed reactions and are therefore potent inhibitors.

One established strategy involves the transformation of monosaccharides through a sequence of reactions including the stereoselective formation of epoxyamides and subsequent regioselective epoxide opening. sciforum.netrsc.org For instance, derivatives of D-mannose and D-glucose can be converted into epoxyamides. The ring-opening of these epoxides with an azide (B81097) nucleophile, followed by reduction and cyclization, leads to the formation of the azepane ring. sciforum.netrsc.org A study detailed the synthesis of azepane carboxamides from D-glucose, which showed modest but selective inhibition of β-N-acetylglucosaminidase. rsc.org

Ring-closing metathesis (RCM) is another powerful tool for constructing the seven-membered azepane ring from sugar-derived precursors. psu.edu Starting from D-arabinose, a protected N-allyl-aminohexenitol can be synthesized. psu.edu The RCM of this diene using Grubbs' catalyst efficiently forms the didehydroazepane ring, which can be further functionalized, for example, by dihydroxylation to introduce additional stereocenters. psu.edu This approach has been used to create the first examples of seven-membered ring iminoalditols that possess an additional hydroxymethyl group, enhancing potential interactions within a glycosidase active site. psu.edu

A more recent innovation is the use of osmium-catalyzed tethered aminohydroxylation (TA). nih.gov This method allows for the highly stereoselective introduction of a nitrogen atom. Starting from a D-mannose-derived aldehyde, addition of vinylmagnesium bromide creates an allylic alcohol. This intermediate is converted to an aroyloxycarbamate, which then undergoes an intramolecular osmium-catalyzed aminohydroxylation. This key step forms the new C-N bond with excellent regio- and stereocontrol. nih.gov Subsequent intramolecular reductive amination yields the desired pentahydroxyazepane. nih.gov

Table 1: Synthesis of Azepane Derivatives from Monosaccharides

Starting Monosaccharide Key Synthetic Strategy Resulting Azepane Type Reference
D-Mannose Epoxyamide formation, azide opening Polyhydroxy azepanes sciforum.netrsc.org
D-Glucose Epoxyamide formation, azide opening Azepane carboxamides rsc.org
D-Arabinose Ring-Closing Metathesis (RCM) Iminoheptitols psu.edu
D-Mannose Tethered Aminohydroxylation (TA) Pentahydroxyazepanes nih.gov

Utilization of Enecarbamates as Versatile Platforms for Azepane Scaffold Elaboration

Enecarbamates have emerged as highly versatile intermediates for the functionalization and synthesis of N-heterocyclic scaffolds, including azepanes. rsc.orgbeilstein-journals.org They serve as stable analogues of enamines and can be readily prepared from protected cyclic amines. beilstein-journals.org A common method involves the electrochemical oxidation of a carbamate-protected amine, such as N-Cbz protected azepane, to form a more reactive intermediate like a methyl aminoacetal, which is then converted to the enecarbamate. rsc.org

Once formed, these enecarbamates act as platforms for various transformations. A key application is the β-functionalization of the cyclic amine ring, a process that is otherwise difficult to achieve. rsc.org Using photoredox catalysis, enecarbamates can react with functionalized alkyl halides to introduce substituents at the β-position. rsc.org This strategy allows for the direct growth and elaboration of fragment hits identified in drug discovery without requiring a complete re-synthesis of the scaffold. rsc.org

Furthermore, enecarbamates are valuable precursors in cross-coupling reactions. Under cobalt catalysis, α-bromo enecarbamates derived from azepanes can be coupled with aryl and vinyl bromides. researchgate.net This method provides direct access to α-arylated and α-alkenylated azepane derivatives, which are themselves useful synthetic intermediates for further diversification. researchgate.net The stability and reactivity of enecarbamates also make them suitable partners in various cyclization reactions, including [n+m] cycloadditions and enamide-alkyne cycloisomerizations, to construct complex polycyclic systems containing the azepane motif. beilstein-journals.org

Table 2: Functionalization of Azepanes via Enecarbamates

Enecarbamate Transformation Catalysis/Reagents Type of Functionalization Reference
β-Alkylation Photoredox Catalysis (e.g., Ir(ppy)₃) Introduction of β-substituents rsc.org
Cross-Coupling Cobalt Catalysis Synthesis of α-arylated/alkenylated azepanes researchgate.net
Cycloisomerization Gold Catalysis (e.g., PPh₃AuCl/AgSbF₆) Construction of fused polycyclic systems beilstein-journals.org

Intramolecular Aldehyde-Alkyne Metathesis in Azepinoindole Construction

Intramolecular aldehyde-alkyne metathesis (IAAM) is a powerful, atom-economical reaction for the formation of carbon-carbon double bonds and a carbonyl group in a single transformation, enabling the construction of complex cyclic systems. researchgate.netnih.gov This methodology has been effectively applied to the synthesis of the azepinoindole skeleton, a core structure in many natural alkaloids and synthetic compounds. researchgate.net

The synthesis of azepino[1,2-a]indoles has been achieved via an intramolecular metathesis of 1-(5-aryl-4-pentynyl)indole-2-carbaldehydes. researchgate.net This reaction is efficiently catalyzed by Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) or iron(III) chloride (FeCl₃). researchgate.netthieme-connect.com The process is valued for its operational simplicity, broad substrate scope, and high yields. The starting materials are readily accessible, typically through palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com The reaction proceeds by forming a new carbon-carbon double bond within the seven-membered ring while transforming the alkyne and aldehyde moieties. mdpi.com

The synthetic utility of this method is demonstrated by its scalability and the potential for downstream derivatization of the resulting azepinoindole products. researchgate.net The carbonyl-alkyne metathesis provides a favorable alternative to classical olefination methods, such as the Wittig reaction, particularly for constructing highly functionalized and sterically hindered alkenes within a cyclic framework. nih.gov

Table 3: Catalysts in Intramolecular Aldehyde-Alkyne Metathesis for Azepinoindole Synthesis

Catalyst Substrate Type Product Reference
Sc(OTf)₃ 1-(5-aryl-4-pentynyl)indole-2-carbaldehydes Azepino[1,2-a]indoles researchgate.net
FeCl₃ Indole-derived aldehyde-alkynes Azepinoindole cores thieme-connect.commdpi.com
In(OTf)₃ Aldehyde-alkynes Exocyclic enones nih.gov

Ring-Closing Reactions via Curtius and Hofmann Rearrangements

Molecular rearrangements that form C-N bonds are fundamental tools in the synthesis of nitrogen heterocycles like azepanes. The Curtius and Hofmann rearrangements provide classic yet powerful pathways for converting carboxylic acid and amide functionalities, respectively, into amines, which can be harnessed in ring-closing strategies.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas. nih.govorganic-chemistry.orgwikipedia.org This isocyanate is a versatile intermediate that can be trapped with various nucleophiles. nih.gov For synthetic applications leading to amines, the isocyanate is typically hydrolyzed, which proceeds through an unstable carbamic acid intermediate that decarboxylates to yield the primary amine. organic-chemistry.orgwikipedia.org In the context of azepane synthesis, a precursor containing a carboxylic acid and a suitable tether can be converted to the acyl azide. The subsequent Curtius rearrangement generates an isocyanate, which can then undergo intramolecular cyclization to form a cyclic urea (B33335) or carbamate (B1207046), or be hydrolyzed and then cyclized to form the azepane ring. nih.gov This method has been widely used in the synthesis of bioactive natural products and their derivatives. nih.govnih.gov

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine and a base, which generates an N-bromoamide intermediate that rearranges to an isocyanate, similar to the Curtius rearrangement. wikipedia.org This isocyanate is then hydrolyzed to the amine. wikipedia.org The Hofmann rearrangement can be strategically employed in cascade reactions for ring construction. For example, a biaryl-linked azepine can undergo a sequence of reactions initiated by methylation, followed by a researchgate.netresearchgate.net-Stevens rearrangement and a Hofmann elimination, leading to a deaminative ring contraction to form complex polyheterocyclic aromatic systems. nih.gov This highlights the utility of the rearrangement in modifying existing ring systems to create new, functionalized scaffolds. nih.govresearchgate.net

Stereochemical Fidelity and Chiral Induction in the Synthesis of Benzyl 3 Aminoazepane 1 Carboxylate and Its Analogues

Enantioselective Access to Chiral 3-Aminoazepane Scaffolds

The development of methods for the enantioselective synthesis of chiral azepane scaffolds has been a significant area of research, driven by the prevalence of this motif in bioactive compounds. A variety of catalytic systems have been devised to introduce chirality effectively, yielding products with high enantiomeric purity.

One powerful approach involves a relay catalysis system that combines a gold(I) catalyst with tetrapeptide bis-quaternary phosphonium (B103445) salts (PBPSs). researchgate.netdoi.org This system facilitates a cascade strategy featuring a 1-aza-Cope rearrangement. researchgate.netdoi.org The reaction design incorporates a ring-opening process of a strained three-membered ring, which provides a thermodynamic driving force, stabilizing the chiral azepine products and preventing undesired retro-reactions. doi.org This methodology has been used to synthesize a range of chiral azepines in excellent yields and with high stereoselectivity. researchgate.netdoi.org For instance, various substrates have been successfully converted into their corresponding chiral azepine products with enantiomeric excesses (ee) often exceeding 90%. doi.org

Another effective strategy for constructing enantiopure [b]-annulated azepane scaffolds starts from optically active cyclic α-allyl-β-oxoesters. researchgate.netchemistryviews.org This two-step process begins with a ruthenium-catalyzed olefin cross metathesis with acrylonitrile, followed by a palladium-catalyzed dihydrogenation. researchgate.netchemistryviews.org The second step is a remarkable cascade of three consecutive processes: hydrogenation of the carbon-carbon double bond and the carbon-nitrogen triple bond, culminating in a reductive amination that forms the azepane ring stereoselectively. researchgate.netchemistryviews.org This method consistently produces the trans-configured annulated azepanes with excellent enantiopurity, typically in the range of 97–98% ee. researchgate.netchemistryviews.org

The table below summarizes key findings from these enantioselective methodologies.

Catalyst/MethodologyStarting MaterialProduct TypeYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Gold(I) / PBPS Relay CatalysisVarious vinylcyclopropanes and iminesChiral AzepinesUp to 96%Up to 98%>20:1
Ru-catalyzed metathesis & Pd-catalyzed dihydrogenationCyclic α-allyl-β-oxoesters[b]-Annulated Azepanes91–94%97–98%trans selective

Diastereoselective Control in Azepane Ring-Forming Transformations

Achieving diastereoselective control is crucial when multiple stereocenters are generated during the formation of the azepane ring. Researchers have developed strategies that guide the spatial arrangement of substituents, leading to the preferential formation of one diastereomer over others.

A notable method involves the piperidine (B6355638) ring expansion, which yields diastereomerically pure azepane derivatives with high regioselectivity and stereoselectivity. rsc.org This transformation has been successfully applied to construct complex azepane backbones, and the stereochemical outcome has been confirmed through X-ray crystallographic analysis. rsc.org

Furthermore, the diastereoselective alkylation of chiral seven-membered rings fused to tetrazoles provides an entry to diastereomerically enriched azepanes. nih.gov The stereoselectivity of these alkylations is highly dependent on the position and size of existing substituents on the ring, as well as the nature of the electrophile. nih.gov Subsequent reduction of the tetrazole-fused products affords highly substituted azepanes. nih.gov Computational studies have indicated that torsional effects, rather than purely steric hindrance, play a significant role in directing the diastereoselectivity of these transformations. nih.gov For example, the alkylation of a C4-methyl-substituted tetrazolo-azepine with iodomethane (B122720) resulted in the formation of a single diastereomer. nih.gov

Reaction TypeSubstrateKey FeaturesDiastereoselectivity
Piperidine Ring ExpansionSubstituted PiperidinesExclusive stereoselectivity and regioselectivityDiastereomerically pure
Alkylation of Tetrazolo-azepinesChiral seven-membered rings fused to tetrazolesControl via substituent placement and electrophile choiceHigh (single diastereomer in some cases)

Transfer of Chirality from Chiral Starting Materials to Azepane Products

Utilizing starting materials from the "chiral pool" is a classic and efficient strategy for synthesizing enantiopure products. This approach involves transferring the inherent chirality of a readily available natural product, such as an amino acid or sugar, to the target molecule.

A prime example of this strategy is the synthesis of chiral azepines that leverages a relay catalysis system designed to preserve existing stereocenters during the key 1-aza-Cope rearrangement. researchgate.net The mechanism incorporates a ring-opening process that facilitates the formation of the azepine ring while maintaining the stereochemical integrity of the starting material. researchgate.net This method has proven effective for producing a variety of chiral azepines with high stereoselectivity. researchgate.net

In the context of pharmaceutical synthesis, D-aspartic acid has been employed as a chiral precursor for the synthesis of complex molecules containing an azepane ring. mdpi.com The synthesis involves converting the chiral starting material into a key aziridine (B145994) intermediate. This intermediate then undergoes a regioselective ring-opening reaction to build a more complex framework, demonstrating how the original stereocenter from D-aspartic acid dictates the stereochemistry of the final product. mdpi.com This highlights the power of using readily available chiral building blocks to access complex, enantiopure targets. nih.gov

Kinetic Resolution Methodologies for Enantiopure Azepane Derivatives

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess. researchgate.net

Acylative kinetic resolution is a widely used method for obtaining enantiopure amines, which are key precursors for compounds like Benzyl (B1604629) 3-aminoazepane-1-carboxylate. researchgate.net This process can be carried out using chiral acyl-transfer catalysts or enantioselective acylating agents derived from chiral acids, such as amino acids. researchgate.net The slower-reacting enantiomer can be recovered unreacted and in high enantiomeric excess, while the faster-reacting enantiomer is converted into a diastereomeric amide. researchgate.net

While direct examples of kinetic resolution for Benzyl 3-aminoazepane-1-carboxylate are not extensively detailed in the provided context, the principles are broadly applicable. For instance, the kinetic resolution of racemic alcohols has been achieved through remote asymmetric acylation, where the chiral catalyst can effectively discriminate between enantiomers even when the chiral center is distant from the reacting hydroxyl group. kyoto-u.ac.jp This demonstrates the subtlety and power of modern catalytic systems. The selectivity factor (s), which is the ratio of the reaction rates for the fast- and slow-reacting enantiomers (s = kfast/kslow), is a key measure of the effectiveness of a kinetic resolution. kyoto-u.ac.jp A high selectivity factor is essential for obtaining products with high enantiomeric purity. kyoto-u.ac.jp

Analytical and Computational Research in Azepane Chemistry

Methodologies for Structural Elucidation of Azepane Derivatives (e.g., Spectroscopic and Chromatographic Analysis)

The precise determination of the chemical structure of azepane derivatives is fundamental to understanding their reactivity and biological activity. A combination of spectroscopic and chromatographic techniques is indispensable for the unambiguous structural elucidation of these compounds, including "Benzyl 3-aminoazepane-1-carboxylate".

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the molecular framework of azepane derivatives. researchgate.netrsc.org For "this compound", ¹H NMR would confirm the presence of the benzyl (B1604629) group protons, the protons on the azepane ring, and the amino group proton. bldpharm.com Two-dimensional NMR techniques, such as COSY and HSQC, can establish the connectivity between protons and carbons within the molecule. researchgate.net One-dimensional NOE experiments can help determine the stereochemistry, for instance, by showing correlations between specific protons. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing its exact mass. mdpi.comrsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. lew.ro For "this compound", HRMS would verify the molecular formula C₁₄H₂₀N₂O₂. bldpharm.com

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in a molecule. In the case of "this compound", characteristic absorption bands would be observed for the N-H stretch of the amine, the C=O stretch of the carbamate (B1207046), and the aromatic C-H and C=C stretches of the benzyl group. numberanalytics.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and purifying compounds from a reaction mixture. rsc.orgnumberanalytics.com Chiral HPLC, using a chiral stationary phase, is essential for separating enantiomers of chiral azepane derivatives. rsc.org This would be a critical step in isolating a specific enantiomer of "this compound," such as the (S)-enantiomer. bldpharm.com

Gas Chromatography (GC): GC can be used for the analysis of volatile azepane derivatives. numberanalytics.com When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components of a mixture. rsc.org

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. mdpi.commdpi.com

The following table summarizes the key analytical techniques and their applications in the structural elucidation of "this compound".

Technique Application Expected Observations for this compound
¹H NMRElucidation of proton environment and connectivity.Signals for benzyl, azepane ring, and amine protons.
¹³C NMRDetermination of the carbon skeleton.Signals for all 14 carbon atoms in their unique chemical environments.
HRMSConfirmation of molecular formula.Molecular ion peak corresponding to the exact mass of C₁₄H₂₀N₂O₂.
IR SpectroscopyIdentification of functional groups.Characteristic bands for N-H, C=O, and aromatic C-H/C=C bonds.
Chiral HPLCSeparation of enantiomers.Resolution of (R)- and (S)-Benzyl 3-aminoazepane-1-carboxylate.

Computational Chemistry for Reaction Mechanism Elucidation and Rational Design (e.g., Density Functional Theory Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of chemical reactions and for the rational design of new molecules. researchgate.netacs.org These methods provide deep insights into the electronic structure, stability, and reactivity of molecules like "this compound". acs.orgacs.org

Elucidating Reaction Mechanisms:

DFT calculations can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.orgresearchgate.net This allows researchers to determine the most probable reaction pathway by identifying the one with the lowest activation energy. rsc.org For instance, in the synthesis of azepane rings via palladium-catalyzed cyclization, DFT can model the catalytic cycle, including key steps like oxidative addition, insertion, and reductive elimination. Such computational studies provide a quantitative understanding of the reaction's feasibility and can explain the observed selectivity.

Rational Design of Novel Compounds:

Computational methods are increasingly used in the rational design of new drugs. nih.gov By understanding the structure-activity relationship (SAR), researchers can design new molecules with improved properties. nih.gov For example, three-dimensional structural information has been used to design azepane-based antibiotics that target the bacterial ribosome. nih.gov Molecular docking studies, a computational technique, can predict how a molecule like an azepane derivative might bind to a biological target, such as an enzyme or receptor. nih.gov This information is crucial for designing more potent and selective drug candidates. researchgate.net Global reactivity descriptors, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP), can be calculated using DFT to predict a molecule's reactivity and potential interaction sites. nih.gov

The table below illustrates the application of various computational methods in the study of azepane derivatives.

Computational Method Application Relevance to this compound
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of spectroscopic properties, calculation of electronic properties. acs.orgnih.govresearchgate.netUnderstanding its formation, predicting its NMR and IR spectra, and assessing its reactivity. nih.gov
Molecular Docking Prediction of binding mode and affinity to a biological target. nih.govDesigning new drugs based on the "this compound" scaffold.
Quantum Mechanics/Molecular Mechanics (QM/MM) Study of enzymatic reactions. unizar.esInvestigating the metabolic fate of "this compound" in a biological system.
Ab initio methods High-accuracy calculations of molecular properties. nih.govProviding benchmark data for validating less computationally expensive methods.

Computer-Assisted Synthesis Planning for Azepane Targets and Scaffold Diversity Generation

The synthesis of complex molecules like azepane derivatives can be a challenging task. Computer-assisted synthesis planning (CASP) has emerged as a powerful tool to aid chemists in designing efficient synthetic routes. acs.org Furthermore, computational approaches are instrumental in generating diverse libraries of molecular scaffolds for drug discovery. whiterose.ac.ukcam.ac.uk

Retrosynthesis Software:

Scaffold Diversity Generation:

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to explore a wide range of chemical space. cam.ac.ukchim.it Computational tools play a crucial role in the design of DOS libraries by enumerating and evaluating virtual libraries of compounds. acs.orgwhiterose.ac.uk This allows chemists to prioritize the synthesis of scaffolds with desirable properties, such as three-dimensionality and lead-likeness. whiterose.ac.uk By starting with a core scaffold like azepane, computational methods can be used to explore various substitution patterns and ring modifications to generate a library of diverse derivatives for biological screening. acs.orgchim.it

The following table highlights key computational tools and their roles in synthesis planning and diversity generation for azepane-based compounds.

Tool/Approach Function Application to Azepane Chemistry
Retrosynthesis Software (e.g., SYNTHIA™, AiZynthfinder) Proposes synthetic routes to a target molecule. synthiaonline.comchemcopilot.comDesigning efficient syntheses for specific azepane derivatives like "this compound".
Diversity-Oriented Synthesis (DOS) Planning Generates libraries of structurally diverse molecules. cam.ac.ukCreating diverse libraries of azepane-based compounds for drug discovery. chim.it
Cheminformatics Tools Analyze and visualize chemical space. cam.ac.ukAssessing the diversity and drug-likeness of a virtual library of azepane derivatives.

Applications of Process Analytical Technology in Azepane Synthesis Optimization and Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. numberanalytics.com The goal of PAT is to ensure final product quality by building it into the process from the start. numberanalytics.com In the context of synthesizing azepane derivatives, PAT can be used to optimize reaction conditions, monitor reaction progress in real-time, and ensure consistent product quality. numberanalytics.comosti.gov

Real-Time Reaction Monitoring:

Spectroscopic techniques such as in-situ FTIR and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. osti.govresearchgate.net This provides a continuous stream of data that can be used to understand the reaction kinetics and identify any deviations from the desired process. For the synthesis of "this compound", these techniques could track the consumption of the starting materials and the formation of the product, allowing for precise determination of the reaction endpoint.

Process Optimization and Control:

The data generated by PAT tools can be used to build kinetic models of the reaction. osti.gov These models can then be used to simulate the effect of different process parameters, such as temperature, pressure, and reactant concentrations, on the reaction yield and purity. This allows for the optimization of the reaction conditions to maximize efficiency and minimize the formation of impurities. osti.gov Furthermore, real-time monitoring allows for the implementation of feedback control strategies to maintain the process within the desired operating window.

Benefits of PAT in Azepane Synthesis:

Improved Process Understanding: Real-time data provides a deeper understanding of the reaction kinetics and mechanism. osti.gov

Enhanced Product Quality: Continuous monitoring and control lead to more consistent product quality and fewer batch failures. numberanalytics.com

Increased Efficiency: Optimization of reaction conditions can lead to higher yields, shorter reaction times, and reduced waste. numberanalytics.com

Reduced Costs: Minimizing waste and improving efficiency contribute to lower manufacturing costs. numberanalytics.com

The table below summarizes the key PAT tools and their applications in the synthesis of azepane derivatives.

PAT Tool Application Benefit for Azepane Synthesis
In-situ FTIR/Raman Spectroscopy Real-time monitoring of reactant, intermediate, and product concentrations. researchgate.netPrecise control over the reaction, ensuring complete conversion and minimizing side reactions.
Kinetic Modeling Development of mathematical models to describe the reaction kinetics. osti.govOptimization of process parameters for improved yield and purity.
Chromatography (e.g., in-line HPLC) Real-time analysis of reaction composition. osti.govImmediate detection of impurities and process deviations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.